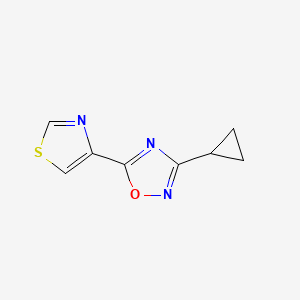

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a cyclopropyl group, a thiazole ring, and an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thioamide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the thiazole ring.

Applications De Recherche Scientifique

Anticancer Properties

Research has demonstrated that oxadiazole derivatives exhibit notable anticancer activity. A study indicated that compounds containing the oxadiazole moiety can selectively inhibit certain carbonic anhydrases (hCA IX and XII), which are overexpressed in various tumors. For instance, one derivative showed a Ki value of 89 pM against hCA IX, indicating strong inhibitory potential .

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their anticonvulsant properties. Specific derivatives of 3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance anticonvulsant efficacy .

| Compound | Activity | Model | Effective Dose (mg/kg) |

|---|---|---|---|

| Compound 1 | High | MES | <20 |

| Compound 2 | Moderate | PTZ | 24.38 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for further development as antimicrobial agents .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogs. One notable method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

Case Study 1: Drug Development

A recent study focused on the development of a series of oxadiazole derivatives based on the core structure of this compound. These derivatives were tested for their ability to inhibit histone deacetylase (HDAC), an enzyme implicated in cancer progression. The most promising compounds exhibited IC50 values significantly lower than existing HDAC inhibitors .

Case Study 2: Anticonvulsant Research

In another study examining anticonvulsant activity, researchers synthesized several thiazole-linked oxadiazoles and evaluated their efficacy in various seizure models. The results indicated that specific substitutions on the thiazole ring enhanced anticonvulsant effects, with some compounds outperforming traditional medications like ethosuximide .

Mécanisme D'action

The mechanism of action of 3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The thiazole and oxadiazole rings are known to interact with biological macromolecules, enhancing the compound’s bioactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Cyclopropyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole

- 3-Cyclopropyl-5-(4-fluorophenyl)-1,2,4-oxadiazole

- 3-Cyclopropyl-5-(2-phenyl-1,3-thiazol-4-yl)-1,2,4-oxadiazole

Uniqueness

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the thiazole and oxadiazole rings contribute to its bioactivity and potential as a therapeutic agent.

Activité Biologique

3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antimicrobial and anticancer properties. Various studies have highlighted its effectiveness against a range of pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study assessing various oxadiazole derivatives found that those with thiazole substitutions demonstrated enhanced activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus cereus | 15 µg/mL |

| This compound | Staphylococcus aureus | 20 µg/mL |

| Other Oxadiazole Derivatives | Various | 10–30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. A notable study utilized the NCI-60 cell line panel to assess cytotoxicity against different cancer types. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 2: Cytotoxicity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. By inhibiting TS, it disrupts the proliferation of cancer cells .

- Membrane Permeability : The presence of the cyclopropyl group enhances lipophilicity and facilitates cellular uptake, allowing the compound to reach intracellular targets effectively .

Case Studies

Several case studies have illustrated the efficacy of this compound in vivo:

- Study on Antibacterial Efficacy : In a controlled experiment involving animal models infected with Bacillus thuringiensis, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls .

- Cancer Treatment Model : In xenograft models using HUH7 liver cancer cells, administration of the compound led to tumor size reduction by approximately 50% over a treatment period of four weeks .

Propriétés

IUPAC Name |

3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-2-5(1)7-10-8(12-11-7)6-3-13-4-9-6/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHBVSMUPGJHKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.